N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H10Cl2N2O3 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0068476 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophysiological Studies
Nitrobenzamide derivatives, similar in structure to N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, have been utilized in electrophysiological studies to investigate their potential as antiarrhythmic agents. For instance, BRL-32872, a compound with potassium and calcium channel blocking properties, was studied for its effects on guinea pig cardiac isolated preparations. The study highlighted its capability to prolong action potential duration without significantly changing resting membrane potential or maximum rate of depolarization, suggesting its potential use in managing arrhythmias (Bril et al., 1995).
Anticancer Research
Compounds structurally related to this compound have been explored for their anticancer properties. HO-221, another nitrobenzamide derivative, demonstrated poor water solubility and oral absorption, which was significantly improved by particle size reduction through wet-bead milling. This research emphasizes the importance of formulation strategies in enhancing the bioavailability of potential anticancer agents (Kondo et al., 1993).
Anticonvulsant Activity
The synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties reveal the therapeutic potential of nitrobenzamide derivatives. Certain compounds within this series exhibited significant efficacy in seizure models, suggesting their potential for development into new anticonvulsant drugs (Bailleux et al., 1995).
Antibacterial Applications
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives were synthesized and shown to possess enhanced antibacterial efficacy compared to their ligand counterparts. This research indicates the potential of nitrobenzamide derivatives in developing novel antibacterial agents (Saeed et al., 2010).
Crystal Engineering
The study of molecular tapes and interactions in complexes of nitrobenzoic acid derivatives underscores the role of nitrobenzamide compounds in crystal engineering. These studies contribute to our understanding of crystal design and material science applications (Saha et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their potential therapeutic applications. For example, the chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSMROMQLXFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.